Chola-3,5-dienic Acid Methyl Ester

説明

Chola-3,5-dienic Acid Methyl Ester (hypothetical name, inferred from query) is a methyl ester derivative of a dienoic acid, characterized by conjugated double bonds at positions 3 and 4. Based on the evidence, it is hypothesized to share similarities with methyl esters of labdane-type diterpenes (e.g., communic acid methyl esters) or aliphatic dienoic acid esters (e.g., 3,5-heptadienoic acid derivatives) .

特性

IUPAC Name |

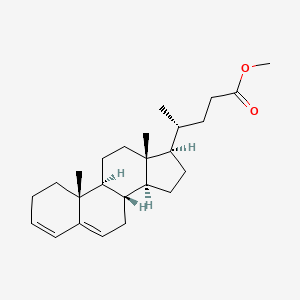

methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,9,17,19-22H,6,8,10-16H2,1-4H3/t17-,19+,20-,21+,22+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJPYKBTCCHREN-XCLAERPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Chola-3,5-dienic Acid Methyl Ester can be synthesized through the esterification of Chola-3,5-dienic Acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters and amides.

科学的研究の応用

Medicinal Applications

Chola-3,5-dienic Acid Methyl Ester has been studied for its potential therapeutic effects. The compound exhibits significant biological activities that can be harnessed in pharmacology.

Case Study: Antioxidant Properties

- Research Findings : A study investigated the antioxidant properties of this compound. It was found to effectively scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress.

- Implications : This property may be beneficial for developing supplements or pharmaceuticals targeting age-related diseases and conditions caused by oxidative damage.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced inflammation markers | |

| Hepatoprotective | Liver cell protection |

Biochemical Research

This compound serves as a valuable reagent in biochemical studies, particularly in lipid metabolism research.

Case Study: Lipid Metabolism

- Research Findings : In a study focusing on fatty acid metabolism, this compound was utilized to trace metabolic pathways in cellular models. The results indicated its role as a substrate in specific enzymatic reactions.

- Implications : Understanding these pathways can lead to advancements in treating metabolic disorders.

Table 2: Role of this compound in Lipid Metabolism

| Metabolic Pathway | Enzyme Involved | Effect Observed |

|---|---|---|

| Fatty acid synthesis | Acetyl-CoA carboxylase | Enhanced synthesis rate |

| β-Oxidation | Acyl-CoA dehydrogenase | Increased fatty acid utilization |

Environmental Applications

The environmental impact of this compound is also noteworthy, particularly in bioremediation efforts.

Case Study: Bioremediation Potential

- Research Findings : A study evaluated the efficacy of this compound in degrading pollutants in contaminated soils. The compound demonstrated significant degradation rates for various hydrocarbons.

- Implications : This suggests its potential use as a bioremediation agent for cleaning up oil spills and other environmental contaminants.

Table 3: Degradation Rates of Pollutants by this compound

| Pollutant Type | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | 100 | 75 |

| Aliphatic Hydrocarbons | 150 | 60 |

作用機序

The mechanism of action of Chola-3,5-dienic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound may modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1 Structural and Molecular Features

The following table summarizes key structural and molecular properties of Chola-3,5-dienic Acid Methyl Ester and related compounds:

*Note: this compound is hypothesized based on naming conventions and structural analogs.

2.2 Chromatographic Behavior

GC-MS retention times and fragmentation patterns are critical for differentiating methyl esters. For example:

- Palmitic Acid Methyl Ester (C17:0): Elutes earlier than unsaturated analogs due to lower molecular weight and lack of double bonds .

- Oleic Acid Methyl Ester (C18:1): Shows a distinct fragmentation pattern with peaks at m/z 264 (M⁺–32) and 222 (M⁺–74) .

- Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester): Exhibit longer retention times due to higher molecular weight (~316 g/mol) and complex cyclic structures .

- 3,5-Heptadienoic Acid Ethyl Ester: Likely elutes earlier than methyl esters due to ethyl group substitution, but conjugated dienes may alter polarity .

Key Research Findings

- Metabolic Roles: Methyl esters of unsaturated fatty acids (e.g., linoleic acid methyl ester) are implicated in plant defense mechanisms and lipid signaling .

- Structural Stability : Conjugated dienes (as in 3,5-dienic systems) enhance UV absorption and oxidative stability, critical for industrial applications .

- Synthetic Utility: Diterpenoid methyl esters serve as precursors for pharmaceuticals, leveraging their complex bicyclic frameworks .

Q & A

Q. What are the recommended protocols for synthesizing Chola-3,5-dienic Acid Methyl Ester, and how can purity be optimized?

- Methodology : Synthesis typically involves esterification of the parent acid with methanol under acidic or enzymatic catalysis. For purity optimization, use controlled reaction conditions (e.g., temperature, solvent selection) and purification via column chromatography or recrystallization. Analytical techniques like GC/MS (e.g., retention time matching with Wiley library data ) and HPLC should be employed to confirm structural integrity and purity. Ensure proper characterization using NMR (¹H/¹³C) and FTIR to validate functional groups.

Q. How should researchers handle solubility and stability issues during experimental preparation?

- Methodology : this compound is likely soluble in ethanol or DCM based on analogous methyl esters . For stability, store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Prepare solutions fresh for biological assays and validate stability via time-course HPLC analysis .

Q. What analytical techniques are most effective for confirming the identity of this compound?

- Methodology : Use GC/MS for preliminary identification by comparing retention times and mass spectra with reference libraries (e.g., Wiley library ). Complement with ¹H/¹³C NMR to resolve structural ambiguities, particularly for double-bond configurations. FTIR can confirm ester carbonyl (~1740 cm⁻¹) and conjugated diene (C=C stretching) bands .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., GC/MS vs. NMR) for structural confirmation?

- Methodology : Cross-validate results using orthogonal techniques. For example, if GC/MS suggests impurities (e.g., co-eluting peaks ), employ preparative HPLC to isolate the compound and re-analyze via high-resolution MS or 2D NMR (e.g., COSY, HSQC). Statistical tools like principal component analysis (PCA) can identify outliers in spectral datasets .

Q. What experimental designs are recommended for studying the biological activity of this compound in disease models?

- Methodology : Use in vitro assays (e.g., enzyme inhibition, cell viability) followed by in vivo models (e.g., rodent studies for metabolic or inflammatory diseases). Ensure proper controls (vehicle, positive controls) and dose-response experiments. For vascular studies, reference protocols from analogous methyl esters in coronary artery research . Ethical approval for animal studies must align with institutional guidelines .

Q. How should researchers address reproducibility challenges in synthetic yields or bioactivity assays?

- Methodology : Document reaction parameters rigorously (e.g., solvent purity, catalyst batch). Use design-of-experiment (DoE) approaches to optimize synthetic conditions . For bioassays, validate inter-lab reproducibility via blinded replicates and standardized protocols (e.g., AOAC methods for GC analysis ). Statistical tools like ANOVA or Bayesian modeling can identify confounding variables .

Q. What strategies are effective for analyzing conflicting literature reports on the compound’s mechanism of action?

- Methodology : Conduct a systematic review with meta-analysis to assess study heterogeneity. Replicate key experiments under controlled conditions (e.g., identical cell lines, assay protocols). Use knock-out models or siRNA to isolate specific pathways. Reference guidelines for critical data evaluation from authoritative journals .

Methodological and Ethical Considerations

Q. How to ensure compliance with ethical standards in studies involving animal models?

- Methodology : Submit protocols to institutional ethics committees, detailing endpoints, sample sizes, and humane endpoints. Follow ARRIVE guidelines for reporting animal research. Include justification for species selection and statistical power calculations .

Q. What statistical approaches are essential for validating experimental data?

- Methodology : Use Student’s t-test for pairwise comparisons or ANOVA for multi-group analyses. For non-normal data, apply non-parametric tests (e.g., Mann-Whitney U). Report effect sizes and confidence intervals. Use software like R or GraphPad Prism for reproducibility .

Data Presentation and Reproducibility

Q. How to structure supplementary materials for transparency and reproducibility?

- Methodology : Include raw spectral data (NMR, MS), chromatograms, and detailed experimental protocols in supplementary files. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting and metadata . Use open-access platforms like Zenodo for dataset archiving.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。